![molecular formula C10H11BrN2OS B5853878 N-{[(4-bromophenyl)amino]carbonothioyl}propanamide](/img/structure/B5853878.png)
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide, also known as BPTP, is a chemical compound that belongs to the family of carbonothioylamides. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. BPTP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
作用機序
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide inhibits the activity of PTPs by binding to their active site and forming a stable complex. This complex prevents the PTPs from dephosphorylating their target proteins, which results in the activation of various signaling pathways in the cell. The inhibition of PTPs by N-{[(4-bromophenyl)amino]carbonothioyl}propanamide leads to the activation of T cells, which play a crucial role in the immune response against cancer cells and autoimmune disorders.
Biochemical and Physiological Effects:
The inhibition of PTPs by N-{[(4-bromophenyl)amino]carbonothioyl}propanamide leads to the activation of various signaling pathways in the cell, which results in several biochemical and physiological effects. N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also enhances the immune response against cancer cells and autoimmune disorders by activating T cells.
実験室実験の利点と制限
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high potency and specificity for PTPs. It is also readily available and can be synthesized in large quantities. However, N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has some limitations, including its potential toxicity and off-target effects. It is essential to use appropriate controls and dosages to minimize these effects.
将来の方向性
There are several future directions for N-{[(4-bromophenyl)amino]carbonothioyl}propanamide research, including the development of more potent and selective inhibitors of PTPs. The identification of new targets for N-{[(4-bromophenyl)amino]carbonothioyl}propanamide is also an area of interest, as it may lead to the discovery of new therapeutic applications. Additionally, the development of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide-based therapies for cancer and autoimmune disorders is an area of active research. Finally, the optimization of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide synthesis methods and the development of new synthetic routes is an area of interest for improving its availability and reducing its cost.
合成法
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 4-bromonitrobenzene with thiourea to form 4-bromo-2-nitrothiophenol. This compound is then reacted with ethyl chloroformate to form ethyl 4-bromo-2-nitrophenylcarbonothioate. Finally, the ethyl ester is converted to N-{[(4-bromophenyl)amino]carbonothioyl}propanamide through a reaction with propanamide.
科学的研究の応用
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune disorders. Several studies have demonstrated that N-{[(4-bromophenyl)amino]carbonothioyl}propanamide can inhibit the activity of PTPs, which are overexpressed in many cancer cells and contribute to their growth and survival. N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2OS/c1-2-9(14)13-10(15)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIUEWZOOKPPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)carbamothioyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)


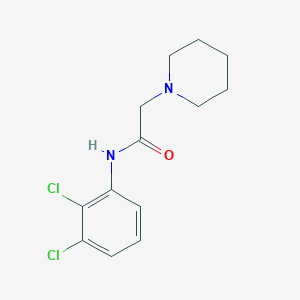
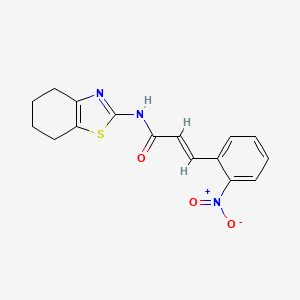
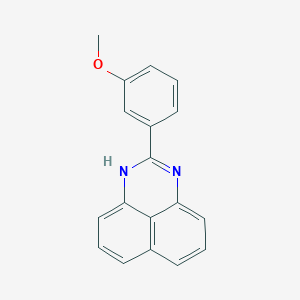

![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
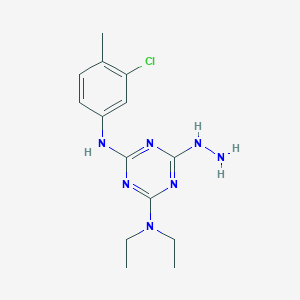

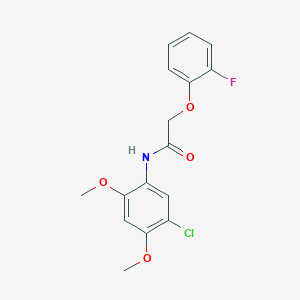
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)
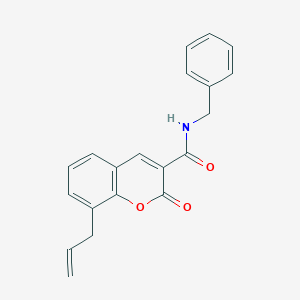
![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)